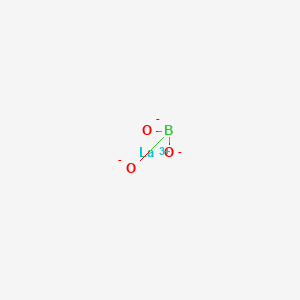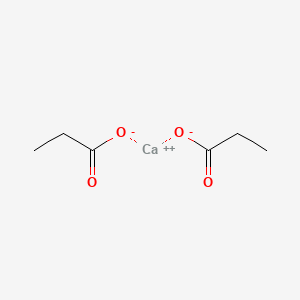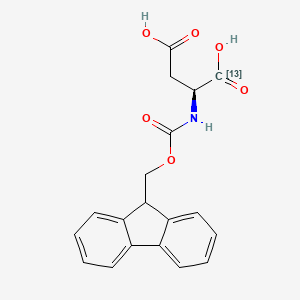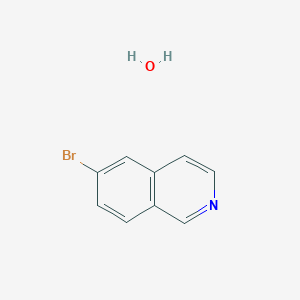
Bis(2-chloroethyl)-13C4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl)-13C4-amine hydrochloride: is a chemical compound with the molecular formula C4H9Cl2N·HCl. It is a derivative of bis(2-chloroethyl)amine, which is known for its use in various chemical and pharmaceutical applications. This compound is characterized by the presence of two chloroethyl groups attached to an amine, and it is commonly used as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)-13C4-amine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The reaction is carried out in a solvent such as dichloroethane. The process involves the following steps:
- Diethanolamine is dissolved in dichloroethane.
- Thionyl chloride is added to the solution, resulting in the formation of a solid suspension.
- The mixture is warmed to around 50°C to dissolve the suspension, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and reaction time are common practices in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-chloroethyl)-13C4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloroethyl)-13C4-amine hydrochloride is used as an intermediate in the synthesis of piperazine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used as a cytotoxic agent. It is a metabolite of cyclophosphamide, a chemotherapeutic drug used in the treatment of various cancers .
Industry: The compound is used in the production of other chemical intermediates and as a building block for the synthesis of complex molecules. Its applications extend to the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Bis(2-chloroethyl)-13C4-amine hydrochloride exerts its effects through alkylation, a process where it forms covalent bonds with nucleophilic sites in biological molecules such as DNA. This leads to the cross-linking of DNA strands, preventing their replication and transcription. The compound primarily targets the N7 nitrogen atom of guanine bases in DNA . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
- Diethanolamine
Uniqueness: Bis(2-chloroethyl)-13C4-amine hydrochloride is unique due to its specific isotopic labeling with carbon-13, which makes it valuable in research applications involving nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for detailed studies of the compound’s behavior and interactions at the molecular level.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important intermediate in the synthesis of various chemical products. The compound’s mechanism of action and its comparison with similar compounds highlight its distinct characteristics and contributions to scientific research.
Propriétés
Formule moléculaire |
C4H10Cl3N |
|---|---|
Poids moléculaire |
182.45 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloro(1,2-13C2)ethyl)(1,2-13C2)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1+1,2+1,3+1,4+1; |
Clé InChI |
YMDZDFSUDFLGMX-UJNKEPEOSA-N |
SMILES isomérique |
[13CH2]([13CH2]Cl)N[13CH2][13CH2]Cl.Cl |
SMILES canonique |
C(CCl)NCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)



![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)



